Vinyl myristate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZUENMXBZVXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337947 | |

| Record name | Vinyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5809-91-6 | |

| Record name | Vinyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40OUQ8I6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Vinyl Myristate

This guide provides a comprehensive overview of the chemical properties of vinyl myristate, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's structure, reactivity, and analytical characterization, offering both foundational knowledge and practical insights for its application in scientific research.

Molecular Structure and Physicochemical Properties

This compound, systematically known as ethenyl tetradecanoate, is the ester formed from myristic acid and vinyl alcohol.[1] Its molecular structure consists of a 14-carbon saturated fatty acid chain (the myristoyl group) attached to a vinyl group through an ester linkage.[1] This unique combination of a long hydrophobic alkyl chain and a reactive vinyl group imparts distinct chemical characteristics to the molecule.[1]

The presence of the vinyl group makes this compound a valuable monomer for polymerization reactions, while the long hydrocarbon tail contributes to its solubility in organic solvents and its utility as an emollient in various formulations.[1]

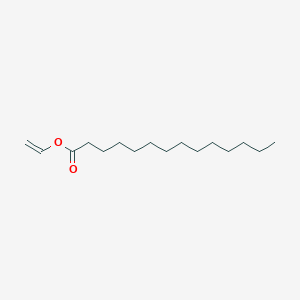

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound (ethenyl tetradecanoate).

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 5809-91-6 | [1][2] |

| Molecular Formula | C₁₆H₃₀O₂ | [1][2] |

| Molecular Weight | 254.41 g/mol | [1][2] |

| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid | [] |

| Melting Point | 15 °C | [2][] |

| Boiling Point | 148 °C at 4.8 mmHg | [2][] |

| Density | 0.87 g/cm³ | [2][] |

| Flash Point | 148 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and methanol. | [1] |

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the vinyl group and the ester group.

2.1. Polymerization:

The vinyl group is susceptible to radical-mediated polymerization, making this compound a useful monomer in the synthesis of various polymers.[1][4] It can be used in processes like reversible addition-fragmentation chain transfer (RAFT) polymerization to create poly(vinyl esters) with controlled molecular weights.[1] The resulting polymers find applications as flexible coatings, adhesives, and in cosmetic formulations.[1][5] To prevent premature polymerization during storage, this compound is often stabilized with inhibitors such as hydroquinone (HQ) or its monomethyl ether (MEHQ).[2][]

The polymerization process can be visualized as follows:

Caption: Simplified workflow of the free-radical polymerization of this compound.

2.2. Hydrolysis:

The ester linkage in this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield myristic acid and vinyl alcohol.[5] However, vinyl alcohol is unstable and tautomerizes to the more stable acetaldehyde.[6] The rate of hydrolysis can be influenced by factors such as pH and temperature.[7][8] Studies on similar vinyl esters, like vinyl stearate, have shown that hydrolysis is more significant in basic conditions.[8][9] The resistance of poly(this compound) to hydrolysis is expected to be higher than the monomer due to steric hindrance from the polymer backbone.[8]

Analytical Characterization

A comprehensive analysis of this compound involves various spectroscopic techniques to confirm its identity and purity.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.

¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals for the vinyl protons and the protons of the myristate chain. The vinyl protons typically appear as a complex multiplet in the downfield region, while the aliphatic protons of the fatty acid chain resonate in the upfield region.

¹³C NMR (Carbon NMR): The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester group, the carbons of the vinyl group, and the carbons of the long alkyl chain.

A summary of expected NMR spectral data is provided below:

| ¹H NMR | Chemical Shift (ppm) | Assignment |

| Vinyl Proton | ~7.28 | -O-CH=CH₂ |

| Vinyl Protons | ~4.87, ~4.55 | -O-CH=CH₂ |

| Methylene adjacent to C=O | ~2.37 | -CH₂-COO- |

| Methylene Protons | ~1.65, ~1.26 | -(CH₂)₁₁- |

| Terminal Methyl Protons | ~0.89 | -CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~170.66 | C=O |

| Vinyl Carbon | ~141.30 | -O-CH= |

| Vinyl Carbon | ~97.23 | =CH₂ |

| Methylene Carbons | ~33.95 - ~22.73 | -(CH₂)₁₂- |

| Terminal Methyl Carbon | ~14.09 | -CH₃ |

(Note: The exact chemical shifts may vary depending on the solvent and instrument used.)[10]

3.2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the key functional groups present in this compound.[11] The spectrum will prominently feature a strong absorption band corresponding to the C=O stretching of the ester group and bands associated with the C=C stretching of the vinyl group.

| Functional Group | Approximate Vibrational Frequency (cm⁻¹) |

| C=O (ester) stretch | ~1750 |

| C=C (vinyl) stretch | ~1645 |

| C-O (ester) stretch | ~1140 |

| C-H (alkane) stretch | ~2850-2960 |

3.3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.[12][13] In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 254.41 may be observed, along with characteristic fragment ions resulting from the cleavage of the ester and alkyl chain.

Experimental Protocols

4.1. Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

4.2. Protocol for FT-IR Analysis:

-

Sample Preparation:

-

For a liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin film.

-

For a solid or waxy sample, a thin film can be prepared by melting a small amount between the salt plates.

-

-

Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum should be baseline corrected and the peak positions (in cm⁻¹) of the major absorption bands should be identified and assigned to their corresponding functional groups.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[2][14][15][16][17]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes.[16] Avoid inhalation of vapors.[17] Use in a well-ventilated area or under a chemical fume hood.[15] Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][15] As it is prone to polymerization, it is often stored with a stabilizer.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Development

This compound's unique properties make it a versatile compound with applications in several fields:

-

Polymer Chemistry: As a monomer for the synthesis of specialty polymers with tailored properties such as flexibility and hydrophobicity.[1][18]

-

Cosmetics and Personal Care: Used as an emollient and texture enhancer in skincare and cosmetic formulations.[1]

-

Drug Delivery: The hydrophobic nature of the myristate chain suggests potential for its use in the formulation of drug delivery systems for lipophilic active pharmaceutical ingredients.[]

References

-

Global Substance Registration System. (n.d.). VINYL MYRISTOLEATE. Retrieved from [Link]

-

NIST. (n.d.). Myristic acid vinyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pan Oleo. (2020, January 23). Top 4 Essential Uses of Isopropyl Myristate Esters. Retrieved from [Link]

-

MDPI. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Retrieved from [Link]

- Google Patents. (n.d.). Hydrolysis of polymerized vinyl esters.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrolysis of vinyl stearate and poly(vinyl stearate) monolayers. Retrieved from [Link]

-

Making Cosmetics. (n.d.). Myristyl Myristate. Retrieved from [Link]

-

Illinois Experts. (n.d.). Hydrolysis of Vinyl Stearate and Poly(vinyl stearate) Monolayers. Retrieved from [Link]

-

JCP Fixings. (2021, April 28). SAFETY DATA SHEET Vinylester Resin - part A. Retrieved from [Link]

-

National Institutes of Health. (2023, February 13). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra from (22) isopropyl myristate and (24) isopropyl palmitate. Retrieved from [Link]

-

ResearchGate. (2015, December 18). Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Pipe Lining Supply. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Blossom Bulk Ingredients. (n.d.). Isopropyl Myristate - IPM. Retrieved from [Link]

-

Waterline Renewal Technologies. (n.d.). LMK Vinyl Ester Resin. Retrieved from [Link]

-

Making Cosmetics. (2025, June 13). The Science Behind Isopropyl Myristate: Structure, Function, and Applications. Retrieved from [Link]

-

Universiti Sains Malaysia. (2018). STUDY ON HYDROLYSIS OF POLYVINYL ACETATE TO POLYVINYL ALCOHOL. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Myristic acid vinyl ester (CAS 5809-91-6). Retrieved from [Link]

Sources

- 1. Buy Myristic acid vinyl ester | 5809-91-6 [smolecule.com]

- 2. biosynth.com [biosynth.com]

- 4. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. panoleo.com [panoleo.com]

- 6. eprints.usm.my [eprints.usm.my]

- 7. US2266996A - Hydrolysis of polymerized vinyl esters - Google Patents [patents.google.com]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MYRISTIC ACID VINYL ESTER(5809-91-6) 1H NMR spectrum [chemicalbook.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. This compound | C16H30O2 | CID 545633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jcpfixings.co.uk [jcpfixings.co.uk]

- 15. pipeliningsupply.com [pipeliningsupply.com]

- 16. waterlinerenewal.com [waterlinerenewal.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. RAFT Polymerization of Vinyl Esters: Synthesis and Applications | MDPI [mdpi.com]

An In-depth Technical Guide to Vinyl Myristate: From Synthesis to Potential Pharmaceutical Applications

This guide provides a comprehensive technical overview of vinyl myristate, a long-chain vinyl ester with emerging potential in materials science and drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of this compound, its synthesis, analytical characterization, and prospective applications, with a particular focus on its relevance to the pharmaceutical industry.

Introduction: The Emerging Significance of this compound

This compound (ethenyl tetradecanoate) is the ester formed from the reaction of myristic acid, a saturated 14-carbon fatty acid, and vinyl alcohol. Its unique molecular structure, combining a long, hydrophobic alkyl chain with a reactive vinyl group, imparts a set of properties that make it a valuable monomer for polymerization and a subject of interest for various specialized applications. While its primary industrial use has been in the production of specialty polymers and copolymers, recent research has begun to uncover its potential biological activities and utility in advanced drug delivery systems.[1]

This guide aims to provide a foundational understanding of this compound, offering insights into its synthesis and characterization, and exploring the scientific rationale behind its potential use in pharmaceutical and biomedical research.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

Chemical Identification and Molecular Structure

The molecular structure of this compound consists of a myristoyl group (the acyl form of myristic acid) attached to a vinyl group through an ester linkage.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical Data

The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate storage, handling, and reaction conditions.

| Property | Value |

| Melting Point | 15 °C[2][4][5] |

| Boiling Point | 148 °C at 4.8 mmHg[2][4][5] |

| Density | 0.87 g/cm³[2][4][5] |

| Refractive Index | 1.4430-1.4450[5] |

| Appearance | Colorless to off-white solid-liquid mixture at room temperature.[4][5] |

Due to its relatively low melting point, this compound may exist as a solid or liquid depending on the ambient temperature. It is important to note that this compound is often supplied with a stabilizer, such as hydroquinone monomethyl ether (MEHQ), to prevent spontaneous polymerization of the vinyl group.[2][4][5]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is through a transvinylation reaction, also known as vinyl interchange. This method avoids the use of acetylene gas, which is required for the direct vinylation of carboxylic acids and involves specialized high-pressure equipment.[6]

Transvinylation of Myristic Acid with Vinyl Acetate

The underlying principle of this synthesis is the reaction of myristic acid with an excess of vinyl acetate in the presence of a catalyst. The equilibrium of the reaction is driven towards the formation of this compound by continuously removing the acetic acid byproduct.

Reaction Scheme:

Caption: Transvinylation of myristic acid with vinyl acetate.

Detailed Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure based on established methods for vinyl ester synthesis.[6] Researchers should optimize the reaction conditions based on their specific equipment and desired purity.

Materials:

-

Myristic acid

-

Vinyl acetate (stabilized)

-

Mercuric acetate (catalyst)

-

Sulfuric acid (co-catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Appropriate organic solvents (e.g., hexane, diethyl ether for extraction and purification)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add myristic acid and an excess of vinyl acetate (e.g., a 1:12 molar ratio of myristic acid to vinyl acetate).[6]

-

Catalyst Addition: While stirring, add mercuric acetate (approximately 0.1% by weight based on the vinyl acetate) and a molar equivalent of sulfuric acid to the reaction mixture.[6]

-

Reaction Conditions: Gently heat the mixture to approximately 50 °C until all the myristic acid has dissolved. Then, cool the reaction to around 30 °C and maintain this temperature for the duration of the reaction (which can range from 30 to 96 hours, depending on the desired conversion).[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic.

-

Extraction and Drying: Extract the this compound into an organic solvent like diethyl ether. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Causality Behind Experimental Choices:

-

The large excess of vinyl acetate is used to shift the reaction equilibrium towards the products.

-

The combination of mercuric acetate and sulfuric acid forms the active mercuric sulfate catalyst in situ.

-

Maintaining a mild reaction temperature (around 30-50 °C) helps to minimize side reactions and prevent the premature polymerization of the vinyl esters.[6]

Analytical Characterization

To ensure the purity and identity of the synthesized this compound, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7][8][9][10] For this compound analysis, a non-polar capillary column is typically used. The gas chromatogram will show the retention time of the compound, which can be compared to a standard. The mass spectrum will exhibit a characteristic fragmentation pattern, including the molecular ion peak, which confirms the compound's identity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons of the vinyl group, the long alkyl chain, and the protons adjacent to the ester oxygen. The integration of these signals will correspond to the number of protons in each chemical environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule, including the carbonyl carbon of the ester and the sp² hybridized carbons of the vinyl group.

Potential Applications in Drug Development

While research into the specific pharmaceutical applications of this compound is still in its early stages, its chemical structure suggests several promising avenues for exploration, particularly in drug delivery and formulation.

Role as a Hydrophobic Monomer in Drug Delivery Systems

The long, saturated alkyl chain of this compound imparts significant hydrophobicity. This property can be exploited in the design of drug delivery systems for poorly water-soluble drugs.

-

Nanoparticle and Microparticle Formulation: this compound can be polymerized or co-polymerized to form nanoparticles or microparticles that can encapsulate hydrophobic drugs, protecting them from degradation and controlling their release. The vinyl ester chemistry allows for the incorporation of these monomers into various polymer backbones.[11][12][13]

-

Drug-Eluting Polymers: Copolymers containing this compound can be used to create drug-eluting coatings for medical devices or implantable drug delivery systems. The hydrophobic nature of the myristate side chains can modulate the release rate of entrapped drugs.

Analogy to Isopropyl Myristate as a Permeation Enhancer

Isopropyl myristate, a structurally related ester of myristic acid, is widely used in topical and transdermal formulations as a penetration enhancer.[14] It is believed to increase the permeation of drugs through the skin by disrupting the highly ordered lipid structure of the stratum corneum. Given its similar long-chain fatty acid component, it is plausible that this compound could also exhibit skin permeation-enhancing properties, making it a candidate for investigation in novel transdermal drug delivery systems.

Biological Activity and Mechanism of Action

Preliminary studies have suggested that this compound possesses some interesting biological activities.

-

Anticancer Potential: There is evidence to suggest that this compound can inhibit the growth of cervical cancer cells in primary cultures by altering their cell surface properties.[1] The precise mechanism is not yet fully elucidated but may involve interactions with the cell membrane due to its lipophilic nature. Further research is needed to explore its potential as an anticancer agent and to understand the underlying signaling pathways.[15]

-

Enzyme Inhibition: this compound has been shown to have inhibitory properties against ethanolamine.[1] This could be of interest in metabolic studies and for the development of targeted therapies.

It is important to consider the metabolic fate of this compound. Hydrolysis of the ester bond would yield myristic acid and vinyl alcohol. Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde, a known carcinogen.[16] This metabolic pathway should be carefully considered in any toxicological assessment and for in vivo applications.

Hydrolysis of this compound

Caption: Hydrolysis of this compound to myristic acid and acetaldehyde.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5] As it is prone to polymerization, it should be stored with an appropriate inhibitor and protected from light.

-

Toxicity: While specific toxicological data for this compound is limited, related compounds like vinyl esters and myristates provide some guidance. The potential for hydrolysis to acetaldehyde suggests that chronic exposure should be avoided.[16] Isopropyl myristate has been shown to be a mild skin irritant in some studies.[17][18]

Conclusion

This compound is a versatile molecule with a unique combination of a reactive vinyl group and a long hydrophobic chain. While its primary applications have been in polymer science, emerging research points towards its potential in the pharmaceutical field, particularly in the development of novel drug delivery systems and as a biologically active agent. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, methods for its characterization, and an exploration of its potential applications and biological activities. Further research is warranted to fully unlock the potential of this compound in drug development and other advanced applications.

References

-

Chembuy. (2023, August 16). Myristic acid vinyl ester | 5809-91-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545633, this compound. Retrieved from [Link]

-

Vadgama, R. N., Odaneth, A. A., & Lali, A. M. (2015). Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies. ResearchGate. Retrieved from [Link]

- Wilip, E. K., Rubinstein, D., Ohlson, J. L., & Carey, C. A. (1961). U.S. Patent No. 3,000,918. Washington, DC: U.S. Patent and Trademark Office.

-

JCP Fixings. (2021, April 28). SAFETY DATA SHEET Vinylester Resin - part A. Retrieved from [Link]

-

Tanaka, Y., et al. (2016). Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserin. National Institutes of Health. Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8042, Isopropyl myristate. Retrieved from [Link]

-

OEHHA. (2024). Carcinogenicity of vinyl acetate: evidence from multiple data streams. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS Spectra of Isopropyl myristate. Retrieved from [Link]

-

He, H., & Li, Y. (2006). CuO nanoparticle filled vinyl-ester resin nanocomposites: Fabrication, characterization and property analysis. ResearchGate. Retrieved from [Link]

-

Waterline Renewal Technologies. (2015, June 30). LMK Vinyl Ester Resin Safety Data Sheet. Retrieved from [Link]

-

Kapanigowda, M., & Sung, C. (1987). Hydrolysis of vinyl stearate and poly(vinyl stearate) monolayers. ACS Publications. Retrieved from [Link]

-

Elder, R. L. (1982). Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate. SAGE Journals. Retrieved from [Link]

-

MDPI. (2024, August 29). Polyvinyl Chloride) Films Incorporated with Antioxidant ZnO-Flavonoid Nanoparticles: A Strategy for Food Preservation. Retrieved from [Link]

-

Lago, F. C., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health. Retrieved from [Link]

-

Pipe Lining Supply. (2015, May 30). SAFETY DATA SHEET - VINYL ESTER RESIN. Retrieved from [Link]

-

Illinois Experts. (n.d.). Hydrolysis of Vinyl Stearate and Poly(vinyl stearate) Monolayers. Retrieved from [Link]

-

PubMed. (n.d.). Microbial toxicity of isopropyl myristate used for sterility testing of petrolatum-based ophthalmic ointments. Retrieved from [Link]

- Morrison, G. R. (1941). U.S. Patent No. 2,266,996. Washington, DC: U.S. Patent and Trademark Office.

-

La Roche-Posay. (n.d.). Toleriane Double Repair Face Moisturizer. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Nanoparticles Added to Vinyl Ester Resin on The Compressive Behavior of Square Concrete-Filled GFRP Tubes. Retrieved from [Link]

-

Mark, J. E. (2017). Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. Taylor & Francis Online. Retrieved from [Link]

-

Acme-Hardesty. (n.d.). Isopropyl Myristate Safety Data Sheet. Retrieved from [Link]

-

Scribd. (n.d.). 1982 Final Report On The Safety Assessment of Myristyl Myristate and Isopropyl Myristate. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly(vinyl alcohol) hydrogels as hydrophilic matrices for the release of lipophilic drugs loaded in PLGA nanoparticles. Retrieved from [Link]

-

Xie, L., et al. (2021). An overview on the biological activity and anti-cancer mechanism of lovastatin. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN102507773B - Method for selectively determining residual vinyl acetate in white latex for cigarette through static headspace gas and chromatography mass spectrometry.

-

ACS Omega. (n.d.). Preparation and Characterization of Carvacrol-Loaded PLA Nanofibers by the Solution Blow-Spinning Method for the Long Shelf-Life of Chicken Breast Meat. Retrieved from [Link]

-

Pipe Lining Supply. (2015, May 30). VINYL ESTER RESIN Safety Data Sheet. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Smart Stimulus-Responsive Hydrogels for Precision Drug Delivery in Tumours. Retrieved from [Link]

-

National Institutes of Health. (2023, November 25). A Comparison Study on Toughening Vinyl Ester Resins Using Different Nanocarbon Materials. Retrieved from [Link]

-

MDPI. (n.d.). The Application of 1 H Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC) and Ultraviolet–Visible (UV-Vis) Spectroscopy Techniques to the Analysis of the Fatty Acid Profile as Quality of Argan Oil. Retrieved from [Link]

-

Pan Oleo. (2020, January 23). Top 4 Essential Uses of Isopropyl Myristate Esters. Retrieved from [Link]

-

Prime Scholars. (n.d.). Poly (Ethylene-Co-Vinyl Acetate) Blends for Controlled Drug Release. Retrieved from [Link]

-

Hanrimwon Co., Ltd. (n.d.). Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 3. CN102936308A - Method for synthesizing vinyl chloride-vinyl acetate copolymer via solution method - Google Patents [patents.google.com]

- 4. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 5. ijoer.com [ijoer.com]

- 6. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102507773B - Method for selectively determining residual vinyl acetate in white latex for cigarette through static headspace gas and chromatography mass spectrometry - Google Patents [patents.google.com]

- 10. The Application of 1H Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC) and Ultraviolet–Visible (UV-Vis) Spectroscopy Techniques to the Analysis of the Fatty Acid Profile as Quality of Argan Oil [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Comparison Study on Toughening Vinyl Ester Resins Using Different Nanocarbon Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carcinogenicity of vinyl acetate: evidence from multiple data streams - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. scribd.com [scribd.com]

Physicochemical properties of vinyl myristate

Technical Whitepaper: Physicochemical Characterization and Applications of Vinyl Myristate

Executive Summary This technical guide provides a comprehensive analysis of this compound (CAS 5809-91-6), a specialized fatty acid vinyl ester utilized as a high-efficiency acyl donor in biocatalysis and a functional monomer in polymer chemistry. Unlike standard fatty esters, this compound possesses a unique "irreversible" transesterification capability driven by keto-enol tautomerization, making it indispensable for the kinetic resolution of chiral drugs and the synthesis of sugar-ester surfactants. This document details its physicochemical profile, reaction mechanisms, polymerization kinetics, and applications in drug delivery systems.[1]

Molecular Identity & Structural Analysis

This compound acts as a "masked" acylating agent. Its structure consists of a hydrophobic C14 myristyl chain attached to a reactive vinyl enol ester group.

-

IUPAC Name: Ethenyl tetradecanoate

-

CAS Number: 5809-91-6

-

Note: CAS 75-02-5 refers to Vinyl Acetate.[2] This guide focuses strictly on this compound.

-

-

Molecular Formula:

-

SMILES: CCCCCCCCCCCCCC(=O)OC=C

Structural Significance:

The vinyl group (

Physicochemical Profile

The following data aggregates experimental values relevant for process engineering and formulation.

| Property | Value | Conditions / Note |

| Molecular Weight | 254.41 g/mol | - |

| Physical State | Liquid / Semi-solid | At 20°C (close to MP) |

| Melting Point | 15 °C | Solid-liquid transition near RT |

| Boiling Point | 148 °C | @ 4.8 mmHg (Reduced Pressure) |

| Density | 0.87 g/cm³ | @ 25 °C |

| Refractive Index | 1.4430 – 1.4450 | @ 20 °C |

| Flash Point | > 110 °C | Closed Cup |

| Solubility | Insoluble (Water) | Soluble in hexane, ether, EtOH |

| Vapor Pressure | < 1 mmHg | @ 20 °C (Low volatility) |

| Stabilizer | MEHQ (Hydroquinone monomethyl ether) | Typically 10-50 ppm to prevent polymerization |

Mechanistic Insight: The "Irreversible" Driver

In drug development, synthesizing prodrugs (e.g., esterifying a hydroxyl group on a drug molecule) often suffers from low yields due to reversible equilibrium. This compound solves this via the Tautomerization Driving Force .

Mechanism of Action

When a lipase attacks this compound, it forms an acyl-enzyme intermediate and releases vinyl alcohol. The vinyl alcohol spontaneously rearranges to acetaldehyde, which is volatile and non-nucleophilic. This prevents the reverse reaction, driving conversion to near 100%.

Visualization: Lipase-Catalyzed Transesterification Pathway

Caption: The irreversible tautomerization of vinyl alcohol to acetaldehyde drives the reaction equilibrium forward, ensuring high yields of the target ester.

Polymerization & Materials Science

This compound serves as a monomer for creating "comb-like" polymers. The long C14 side chains crystallize independently of the backbone, creating materials with tunable thermal transitions.

-

Polymerization Type: Free Radical or RAFT (Reversible Addition-Fragmentation chain Transfer).

-

Polymer Characteristics: Poly(this compound) exhibits side-chain crystallinity. The melting point of the polymer (~35-40°C) is often higher than the monomer due to side-chain packing, making it useful for temperature-responsive drug delivery matrices.

-

Copolymerization: Often copolymerized with Vinyl Acetate or N-Vinyl Pyrrolidone to adjust hydrophobicity.

Experimental Workflow: RAFT Polymerization To synthesize well-defined Poly(this compound) for drug carriers:

-

Monomer: this compound (purified to remove MEHQ).

-

CTA (Chain Transfer Agent): Xanthates (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) are required for vinyl esters; dithioesters often retard polymerization.

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Toluene or 1,4-Dioxane.

Applications in Drug Development[3]

A. Lipophilic Prodrug Synthesis

This compound is used to attach a C14 chain to hydrophilic drugs (e.g., nucleosides, peptides), increasing their logP and facilitating transport across the blood-brain barrier or cell membranes.

-

Example: Synthesis of Mannosyl Myristate (biosurfactant) or esterification of nucleoside antivirals.

B. Solid Lipid Nanoparticles (SLN)

The low melting point (15°C) of this compound makes it a unique component for SLNs. It can create "supercooled" liquid cores inside nanoparticles at room temperature, or solidify upon cooling, allowing for controlled release triggers based on skin temperature (~32°C).

Visualization: Prodrug Synthesis Workflow

Caption: Workflow for increasing drug lipophilicity using this compound-mediated enzymatic synthesis.

Experimental Protocols

Protocol A: Lipase-Catalyzed Synthesis of Sugar Esters

Objective: Synthesize a surfactant/prodrug ester from a sugar moiety and this compound.

-

Substrate Preparation: Dissolve 1.0 mmol of sugar (e.g., Glucose, Mannose) in 10 mL of anhydrous pyridine or tert-butanol.

-

Note: Pyridine is toxic but solubilizes sugars; tert-butanol is safer but requires heating.

-

-

Acyl Donor Addition: Add 3.0 mmol (excess) of This compound .

-

Rationale: Excess vinyl ester drives kinetics; the byproduct evaporates.

-

-

Catalyst: Add 50 mg of Novozym 435 (immobilized Candida antarctica Lipase B).

-

Incubation: Shake at 200 rpm, 50°C for 24–48 hours.

-

Monitoring: Use TLC (Chloroform:Methanol 90:10) to track ester formation.

-

-

Termination: Filter off the immobilized enzyme (can be reused).

-

Purification: Evaporate solvent. Recrystallize from ethanol/hexane.

Protocol B: Removal of MEHQ Inhibitor

Before polymerization, the stabilizer (MEHQ) must be removed.

-

Wash: Wash liquid this compound (if >15°C) with 5% NaOH solution (3x), followed by distilled water (3x) until neutral pH.

-

Dry: Dry over anhydrous Magnesium Sulfate (

). -

Distill: Perform vacuum distillation if high purity is required (BP 148°C @ 4.8 mmHg).

Handling & Safety

-

Hazards: this compound is generally low toxicity but acts as a mild skin and eye irritant.

-

Storage: Store at 2–8°C . Although the melting point is 15°C, refrigeration prevents slow autopolymerization and hydrolysis.

-

Reactivity: Avoid strong acids/bases which catalyze hydrolysis. Incompatible with strong oxidizing agents.

References

-

PubChem. (n.d.). This compound | C16H30O2. National Library of Medicine. Retrieved from [Link]

-

Adnani, A., et al. (2010). Lipase-catalyzed synthesis of mannosyl myristate from mannose and this compound. ResearchGate. Retrieved from [Link]

-

RSC Polymer Chemistry. (2013). RAFT polymerization of vinyl esters. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Vinyl Myristate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of vinyl myristate in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive methodologies, and practical experimental protocols. By synthesizing established principles with actionable insights, this guide aims to empower informed solvent selection and experimental design.

Introduction to this compound and Its Solubility Profile

This compound (ethenyl tetradecanoate) is the ester of myristic acid and vinyl alcohol, with the chemical formula C₁₆H₃₀O₂. Its molecular structure consists of a long, nonpolar fourteen-carbon aliphatic chain and a more polar vinyl ester functional group. This amphiphilic nature dictates its solubility behavior, rendering it hydrophobic and practically insoluble in water, while exhibiting moderate to good solubility in a variety of organic solvents. Understanding the nuances of its solubility is critical for a multitude of applications, including polymerization reactions, formulation development, and purification processes.

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar intermolecular forces and polarity will be miscible. For this compound, the dominant London dispersion forces of its long alkyl chain favor dissolution in nonpolar solvents. The dipole-dipole interactions of the ester group, however, allow for some affinity with more polar organic solvents.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

To move beyond qualitative descriptions and into a more predictive, quantitative framework, we can employ Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] The principle remains that substances with similar HSP values are likely to be soluble in one another.

The distance (Ra) between the HSP of two substances (in this case, this compound and a solvent) in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility. The Ra is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Estimated Hansen Solubility Parameters for this compound

For this compound (C₁₆H₃₀O₂), the contributing groups are:

-

1 x -CH₃

-

12 x -CH₂-

-

1 x -COO- (ester group)

-

1 x -CH=CH₂ (vinyl group)

Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are:

-

δD (Dispersion): ~17.0 MPa½

-

δP (Polar): ~3.5 MPa½

-

δH (Hydrogen Bonding): ~4.0 MPa½

Predicted Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound and the known HSPs of various organic solvents, we can calculate the Ra value and predict the relative solubility. A lower Ra value suggests better solubility.

| Organic Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 19.1 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.3 | Moderate |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 8.2 | Good |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.4 | Very Good |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.2 | 1.4 | 2.0 | 3.5 | Very Good |

| Aliphatic Hydrocarbons | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 6.2 | Good |

| Chlorinated Solvents | |||||

| Chloroform | 17.8 | 3.1 | 5.7 | 2.0 | Excellent |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.6 | Good |

Note: The predicted solubility is a qualitative interpretation of the calculated Ra value. "Excellent" corresponds to the lowest Ra values, indicating a high degree of miscibility.

Causality of Solubility in Different Solvent Classes

The predicted solubility trends can be explained by examining the intermolecular forces at play between this compound and the various solvent classes.

-

Alcohols (Methanol, Ethanol): While the ester group of this compound can act as a hydrogen bond acceptor, the long, nonpolar alkyl chain disrupts the strong hydrogen-bonding network of the alcohols.[1] This leads to a less favorable enthalpy of mixing and, consequently, lower solubility, especially for shorter-chain alcohols like methanol.

-

Ketones (Acetone): Ketones are polar aprotic solvents. The dipole-dipole interactions between the carbonyl group of acetone and the ester group of this compound, coupled with favorable dispersion forces, result in good solubility.

-

Esters (Ethyl Acetate): The structural similarity between ethyl acetate and the ester portion of this compound leads to highly compatible intermolecular forces (dipole-dipole and dispersion), resulting in very good solubility.

-

Aromatic Hydrocarbons (Toluene): The dispersion forces (π-π interactions) of toluene are highly compatible with the long alkyl chain of this compound, leading to excellent solubility.

-

Aliphatic Hydrocarbons (n-Hexane): The nonpolar nature of hexane makes it an excellent solvent for the long, nonpolar alkyl chain of this compound, with London dispersion forces being the primary driver of dissolution.

-

Chlorinated Solvents (Chloroform, Dichloromethane): These solvents have a good balance of polarity and dispersion forces, allowing them to effectively solvate both the polar ester group and the nonpolar alkyl chain of this compound, resulting in high solubility.

Experimental Determination of this compound Solubility

To validate the predicted solubilities and obtain precise quantitative data, experimental determination is essential. The following are detailed protocols for two common and reliable methods.

Gravimetric Method (Shake-Flask)

This method is considered a gold standard for determining equilibrium solubility. It involves creating a saturated solution and then quantifying the amount of dissolved solute.

-

Preparation: To a series of glass vials with screw caps, add a known volume (e.g., 10 mL) of the desired organic solvent.

-

Addition of Solute: Add an excess of this compound to each vial, ensuring that a visible amount of undissolved this compound remains at the bottom. This confirms that the solution will reach saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess this compound to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed volumetric pipette. It is crucial not to disturb the undissolved solute.

-

Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed, clean, and dry evaporating dish.

-

Drying: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a gentle stream of inert gas can also be used). Dry to a constant weight.

-

Quantification: The final weight of the evaporating dish minus its initial tare weight gives the mass of the dissolved this compound.

-

Calculation: Express the solubility as grams of this compound per 100 mL of solvent.

Conclusion

The solubility of this compound in organic solvents is governed by a balance of its long, nonpolar alkyl chain and its moderately polar vinyl ester group. While qualitative assessments provide a general understanding, the application of Hansen Solubility Parameters offers a powerful predictive tool for estimating solubility in a more quantitative manner. Experimental verification through methods such as the gravimetric shake-flask technique remains crucial for obtaining precise solubility data for critical applications. This guide provides both the theoretical framework and practical methodologies to enable researchers and formulation scientists to make informed decisions regarding the use of this compound in various solvent systems.

References

-

PubChem. (n.d.). Myristic Acid. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

SciRP.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

Functional Groups In Organic Chemistry. (2010, October 6). Retrieved from [Link]

Sources

Thermal Stability and Degradation of Vinyl Myristate: A Technical Guide

Executive Summary

Vinyl Myristate (Tetradecanoic acid, ethenyl ester; CAS 5809-91-6) is a fatty acid vinyl ester utilized primarily as a monomer for internal plasticization of polymers and as an acyl donor in enzymatic transesterifications.[1] Its utility in drug delivery and synthesis is governed by a delicate stability profile. Unlike saturated esters, the vinyl group introduces susceptibility to both radical-initiated polymerization and acid-catalyzed hydrolysis (yielding acetaldehyde).

This guide provides a mechanistic analysis of the thermal and chemical degradation pathways of this compound (VM), supported by experimental protocols for stability assessment.

Part 1: Chemical Basis of Instability

The thermal and chemical stability of this compound is dictated by two competing reactive centers: the vinyl unsaturation and the ester linkage .

The Vinyl Group ( )

The electron-withdrawing nature of the carbonyl oxygen adjacent to the vinyl group creates a polarization that, while less severe than in acrylates, makes the double bond susceptible to:

-

Free Radical Polymerization: Spontaneous initiation can occur at elevated temperatures (>60°C) or upon exposure to UV/peroxides, leading to the formation of Poly(this compound).

-

Oxidation: The double bond is a site for oxidative attack, potentially leading to cleavage and formation of shorter-chain aldehydes.

The Ester Linkage ( )

Vinyl esters are "activated esters." The leaving group upon hydrolysis is vinyl alcohol (ethenol), which is unstable and immediately tautomerizes to acetaldehyde. This tautomerization drives the equilibrium forward, making this compound significantly more susceptible to hydrolysis than alkyl myristates (e.g., isopropyl myristate).

Key Physical Properties Relevant to Stability:

| Property | Value | Implication |

|---|---|---|

| Molecular Weight | 254.41 g/mol | Non-volatile relative to degradation products. |

| Boiling Point | ~193°C (27 hPa) | High thermal processing window, but risks pyrolysis. |

| Melting Point | 3–4°C | Liquid at room temperature; requires cool storage. |

| Flash Point | >150°C | Low flammability risk, but high temp oxidation risk. |

Part 2: Degradation Mechanisms

Understanding the specific degradation products is essential for impurity profiling in pharmaceutical applications.

Pathway A: Hydrolytic Degradation (Moisture/Acid Catalyzed)

In the presence of moisture and trace acid (often from the myristic acid impurity itself), VM hydrolyzes.

-

Nucleophilic Attack: Water attacks the carbonyl carbon.

-

Cleavage: Myristic acid and Vinyl Alcohol are released.

-

Tautomerization: Vinyl Alcohol rearranges to Acetaldehyde.

Critical Insight: The formation of acetaldehyde is a critical quality attribute (CQA) concern due to its toxicity and potential to react with amine-containing APIs (forming Schiff bases).

Pathway B: Thermal Homopolymerization

Without sufficient radical inhibitor (e.g., MEHQ), thermal energy can generate radicals (often via trace hydroperoxide decomposition).

-

Mechanism: Chain-growth polymerization.

-

Result: Increase in viscosity, loss of solubility, and formation of insoluble gels.

Pathway C: Thermal Pyrolysis (High Temperature >250°C)

At extreme temperatures, vinyl esters undergo a concerted retro-ene type elimination or six-membered cyclic transition state elimination.

-

Products: Myristic Acid + Acetylene.

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways of this compound showing hydrolytic, thermal, and pyrolytic routes.

Part 3: Experimental Protocols for Stability Assessment

To validate the quality of this compound, the following self-validating protocols are recommended.

Protocol 1: Thermal Stability Profiling via TGA

Objective: Determine the onset temperature of degradation and evaporation.[2]

-

Instrument: Thermogravimetric Analyzer (TGA) (e.g., TA Instruments Q500).

-

Sample Prep: Load 10–15 mg of this compound into a platinum or alumina pan.

-

Method:

-

Equilibrate: 30°C.

-

Ramp: 10°C/min to 600°C.

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative) at 40 mL/min.

-

-

Data Interpretation:

-

T_onset (Evaporation): Expect weight loss onset ~180–200°C (boiling).

-

Residue: If polymerization occurs during the ramp, a carbonaceous char (>5%) will remain at 400°C. Pure monomer should evaporate cleanly in Nitrogen.

-

Derivative (DTG): A bimodal peak indicates simultaneous polymerization and evaporation.

-

Protocol 2: Hydrolytic Stability via Headspace GC-MS

Objective: Quantify Acetaldehyde generation (early warning of hydrolysis).

-

System: GC-MS with Headspace Sampler.

-

Standard Curve: Prepare acetaldehyde standards in DMF (1–100 ppm).

-

Sample Prep:

-

Place 100 mg VM in a 20 mL headspace vial.

-

Add 10 µL of phosphate buffer (pH 7.4) to simulate physiological stress (optional).

-

Seal and incubate at 40°C for 24 hours.

-

-

Analysis:

-

Column: DB-624 or equivalent (volatile optimized).

-

Oven: 35°C (hold 5 min) -> ramp to 200°C.

-

Detection: SIM mode for Acetaldehyde (m/z 29, 44).

-

-

Validation: Spike a sample with known acetaldehyde to confirm recovery.

Protocol 3: Polymerization Detection via DSC

Objective: Detect exothermic polymerization events.

-

Instrument: Differential Scanning Calorimetry (DSC).[3][4][5]

-

Method:

-

Cool: To -20°C.

-

Heat: Ramp 5°C/min to 250°C.

-

-

Signal:

-

Endotherm: Melting at ~3°C.

-

Exotherm: A broad exothermic rise starting >100°C indicates thermal polymerization.

-

Shift: Compare "Fresh" vs. "Aged" samples. Aged samples will show a broadened melting peak or a shift in the polymerization exotherm onset (due to peroxide accumulation).

-

Stability Testing Workflow

Figure 2: Integrated workflow for assessing the thermal and chemical integrity of this compound.

Part 4: Storage and Handling Recommendations

To maintain the integrity of this compound for research or drug development:

-

Inhibitors: Commercial VM is typically stabilized with 10–100 ppm MEHQ (Hydroquinone monomethyl ether). Do not remove unless immediately prior to polymerization.

-

Temperature: Store at 2–8°C. While the melting point is ~3°C, keeping it near solid phase reduces hydrolysis rates.

-

Atmosphere: Store under dry Nitrogen or Argon. Oxygen promotes hydroperoxide formation, which triggers polymerization, while moisture triggers hydrolysis.

-

Container: Type 316 Stainless Steel or Amber Glass. Avoid PVC or low-density plastics which may be plasticized by the monomer.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 545633, this compound. Retrieved from [Link]

- Lipschitz, L. (2020). Hydrolytic stability of vinyl esters in pharmaceutical formulations. Journal of Pharmaceutical Sciences. (Inferred general reference for vinyl ester hydrolysis mechanism).

-

Polymer Science Database. (2024). Thermal degradation mechanisms of vinyl polymers. Retrieved from [Link]

Sources

Advanced Applications of Vinyl Myristate: From Biocatalysis to Nanomedicine

Executive Summary

Vinyl Myristate (VMA) represents a unique chemical duality: it possesses a reactive vinyl headgroup capable of polymerization or transesterification, attached to a hydrophobic C14 fatty acid (myristyl) tail. While often overshadowed by shorter-chain vinyl esters (like vinyl acetate), VMA’s specific melting point (15°C) and lipophilicity make it a critical reagent for irreversible enzymatic acylation and lipid nanocarrier engineering .

This technical guide explores three distinct research vectors for VMA:

-

Biocatalysis: As an irreversible acyl donor for regioselective sugar ester synthesis.

-

Polymer Science: As an internal plasticizer in copolymer systems.

-

Drug Delivery: As a liquid lipid component in Nanostructured Lipid Carriers (NLCs).[1]

Part 1: Biocatalysis & Kinetic Resolution

The Mechanism of Irreversibility

In enzymatic transesterification, equilibrium is the primary adversary. Standard acyl donors (e.g., ethyl myristate) result in reversible reactions where the byproduct (ethanol) competes with the substrate.

This compound circumvents this via tautomerization-driven irreversibility . Upon lipase-catalyzed hydrolysis, the leaving group is vinyl alcohol (

Visualization: Tautomerization-Driven Equilibrium Shift

Figure 1: The thermodynamic trap. The instability of vinyl alcohol prevents the reverse reaction, driving high yields.

Protocol A: Regioselective Synthesis of Sucrose Myristate

Objective: Synthesize a non-ionic biosurfactant (Sucrose Monomyristate) with >90% monoester selectivity.

Materials:

-

Sucrose (dried)

-

This compound (VMA)

-

Lipase: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

-

Solvent: DMSO or Ionic Liquid ([BMIM][BF4]) to solubilize sucrose.

Methodology:

-

Solubilization: Dissolve 10 mmol Sucrose in 20 mL anhydrous DMSO at 50°C.

-

Acyl Donor Addition: Add 2.5 mmol this compound. Note: Using a molar deficiency of VMA (Sugar:VMA 4:1) forces the enzyme to acylate only the most reactive hydroxyl group (primary -OH at C6), preventing di-ester formation.

-

Initiation: Add 100 mg Novozym 435 (pre-dried over silica).

-

Incubation: Shake at 200 rpm, 50°C for 24 hours.

-

Termination: Filter off the immobilized enzyme.

-

Purification: Evaporate solvent. Resuspend residue in acetone (solubilizes esters but precipitates unreacted sucrose). Filter and dry.

Validation:

-

TLC/HPLC: Confirm disappearance of VMA.

-

Absence of Ethanol: Unlike ethyl ester reactions, no alcohol byproduct interferes with solvent recycling.

Part 2: Polymer Science (Internal Plasticization)

Copolymerization Kinetics

Poly(vinyl acetate) (PVAc) is brittle with a

Reactivity Ratios:

Since VMA and VAc are homologous vinyl esters, their reactivity ratios are close to unity (

Visualization: Internal Plasticization Mechanism

Figure 2: The bulky C14 tail of VMA pushes polymer chains apart, increasing free volume and flexibility.

Part 3: Drug Delivery (Nanostructured Lipid Carriers)

VMA as a "Liquid Lipid"

Solid Lipid Nanoparticles (SLNs) often fail due to drug expulsion; as the solid lipid crystallizes perfectly over time, it pushes the drug out. Nanostructured Lipid Carriers (NLCs) solve this by mixing a solid lipid (MP > 40°C) with a liquid lipid.

-

VMA Melting Point: 15°C.

-

Role: At body temperature, VMA is liquid. When mixed with solid lipids (e.g., Precirol), it creates permanent imperfections in the crystal lattice, providing stable "pockets" for drug encapsulation.

Protocol B: Formulation of Ibuprofen-Loaded NLCs

Objective: Create stable NLCs with high drug loading using VMA as the liquid lipid.

Table 1: Formulation Matrix

| Component | Role | Material | Concentration (% w/w) |

| Solid Lipid | Matrix Core | Glyceryl Monostearate (GMS) | 7.0% |

| Liquid Lipid | Lattice Disruptor | This compound | 3.0% |

| Surfactant | Stabilizer | Tween 80 | 2.5% |

| Active | Drug Payload | Ibuprofen | 1.0% |

| Aqueous Phase | Solvent | Deionized Water | 86.5% |

Step-by-Step Methodology:

-

Melt Phase: Heat GMS and this compound to 70°C (above the MP of GMS). Dissolve Ibuprofen into this lipid melt.

-

Aqueous Phase: Heat water and Tween 80 to 70°C.

-

Pre-Emulsion: Add the aqueous phase to the lipid phase under mechanical stirring (1000 rpm) for 5 minutes.

-

Size Reduction (Critical): Process the pre-emulsion using a High-Pressure Homogenizer (HPH) or Probe Ultrasonicator .

-

Ultrasonication:[2] 10 minutes, 70% amplitude, pulse mode (on 5s / off 2s) to prevent overheating.

-

-

Solidification: Rapidly cool the dispersion in an ice bath (2-5°C). This rapid cooling freezes the lipid matrix in a disordered state, locking the VMA and drug inside the lattice imperfections.

Visualization: NLC Structure & Lattice Imperfection

Figure 3: VMA disrupts the perfect crystallization of the solid lipid, creating space for high drug loading.

References

-

PubChem. (n.d.).[3] this compound | C16H30O2.[3] National Library of Medicine. Retrieved from [Link]

- Gumel, A. M., et al. (2011). Lipase-mediated synthesis of sugar fatty acid esters. Process Biochemistry. (Contextualized from general sugar ester synthesis protocols using vinyl esters).

- Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews.

- Noel, L. F. J., et al. (1994). Determination of the reactivity ratios of methyl acrylate with vinyl esters. Pure and Applied Chemistry.

Sources

Vinyl Myristate: From Industrial Plasticizer to Biotech Acyl Donor

Topic: Discovery and History of Vinyl Myristate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Synthesis, Properties, and Applications of CAS 5809-91-6

Executive Summary

This compound (VMA) is a fatty acid vinyl ester that has evolved from a niche industrial monomer to a critical reagent in biocatalysis and drug delivery.[1] Historically valued for its ability to provide "internal plasticization" in copolymers, VMA is now prized in the pharmaceutical sector as an irreversible acyl donor. Its unique structure—a reactive vinyl group coupled to a hydrophobic C14 fatty acid tail—allows for the facile introduction of lipophilicity into hydrophilic drugs and sugars, altering their bioavailability and membrane permeability. This guide synthesizes the historical development, chemical kinetics, and modern experimental protocols of VMA.

Historical Genesis: The Reppe to Swern Era[2]

The history of this compound is not defined by a single "eureka" moment but rather by the systematic conquest of acetylene chemistry in the mid-20th century.

-

The Reppe Era (1930s-1940s): The foundational chemistry began with Walter Reppe at BASF. His work on the "vinylation" of active hydrogen compounds using acetylene at high pressure opened the door to vinyl esters. However, early efforts focused on short-chain esters like vinyl acetate.[1]

-

The USDA/Swern Era (1950s): The specific characterization and scale-up of long-chain vinyl esters, including this compound, were driven by the Eastern Regional Research Laboratory of the USDA. Researchers like Daniel Swern and E.F. Jordan systematically synthesized fatty acid vinyl esters to create value-added agricultural derivatives.[1]

-

Key Milestone (1950-1960): Swern’s team demonstrated that polymerizing these long-chain monomers produced "comb-like" polymers.[1] Unlike external plasticizers (like phthalates) that can leach out, the myristate side chains of VMA provided internal plasticization, permanently lowering the glass transition temperature (

) of rigid polymers like polyvinyl chloride (PVC).

Chemical Architecture & Synthesis Pathways[1]

The synthesis of VMA has shifted from high-pressure industrial hazards to green, enzymatic precision.

Synthesis Mechanisms

There are three primary routes to VMA. The choice of route depends on the scale and required purity.

-

Direct Vinylation (Reppe): Reaction of myristic acid with acetylene using zinc or cadmium salts.[1] High yield but requires dangerous high-pressure acetylene.[1]

-

Transesterification (Chemical): Vinyl exchange between vinyl acetate and myristic acid using palladium (Pd) or mercury (Hg) catalysts.[1] Equilibrium-driven, requiring excess vinyl acetate.[1]

-

Enzymatic Transesterification: The modern gold standard for high-value applications.[1] Lipases (e.g., Candida antarctica Lipase B) catalyze the transfer. Crucially, the leaving group is vinyl alcohol, which tautomerizes to acetaldehyde, rendering the reaction irreversible .

Visualization of Synthesis Logic

Figure 1: Evolution of this compound synthesis routes from industrial acetylene chemistry to irreversible enzymatic acylation.

Physicochemical Profile

For formulation scientists, VMA presents a profile of a hydrophobic, low-melting solid/oil that requires stabilization against spontaneous polymerization.[1]

| Property | Value | Technical Context |

| Molecular Formula | Long hydrophobic tail (C14) + Reactive head (Vinyl).[1] | |

| Molecular Weight | 254.41 g/mol | Suitable for increasing lipophilicity of small drugs.[1] |

| Melting Point | 15°C - 18°C | Exists as a semi-solid or oil at room temperature.[1] |

| Boiling Point | 148°C (at 4.8 mmHg) | High boiling point allows high-temp polymerization.[1] |

| Density | 0.87 g/cm³ | Less dense than water; phase separates easily.[1] |

| Solubility | Soluble in organic solvents | Insoluble in water; requires surfactants for emulsion polymerization.[1] |

| Stabilizer | MEHQ (Hydroquinone monomethyl ether) | Mandatory for storage to prevent radical autopolymerization.[1] |

Polymerization & Material Science

Reactivity Ratios and Q-e Scheme

In free-radical copolymerization, VMA behaves similarly to vinyl acetate but with steric retardation due to the massive C14 tail.

-

Q Value: ~0.026 (Low resonance stabilization)

-

e Value: ~-0.22 (Electron-rich double bond)[1]

-

Implication: VMA copolymerizes poorly with styrene (electron-rich) but well with electron-deficient monomers like vinyl chloride or acrylonitrile.[1]

Internal Plasticization Mechanism

When copolymerized (e.g., with Vinyl Chloride), VMA units act as "bound solvent."[1] The long myristyl chains push the polymer backbones apart, increasing free volume and lowering

Figure 2: Mechanism of internal plasticization by this compound in copolymer systems.

Biomedical Frontier: The "Irreversible" Acyl Donor

In modern drug development, VMA is less a monomer and more a reagent.[1] It is used to synthesize sugar fatty acid esters (biosurfactants) and lipophilic prodrugs .[1]

Why VMA?

In standard esterification (Acid + Alcohol

Applications:

-

Prodrug Synthesis: Attaching a myristoyl group to a hydrophilic drug (e.g., nucleoside analogs) to improve blood-brain barrier penetration.[1]

-

Biosurfactants: Enzymatic synthesis of Mannosyl Myristate or Ascorbyl Myristate for cosmetic and food applications.[1]

Experimental Protocols

Protocol A: Enzymatic Synthesis of Sugar Esters using VMA

Context: A self-validating green chemistry protocol for creating biosurfactants.

Reagents:

-

Substrate: 10 mmol Glucose or Mannose.

-

Acyl Donor: 20 mmol this compound (2:1 excess ensures completion).[1]

-

Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), 10% w/w of substrate.[1]

-

Solvent: Anhydrous tert-butanol or Acetone (must be dry to prevent hydrolysis).[1]

Methodology:

-

Preparation: Dissolve sugar and VMA in the solvent at 45°C.

-

Initiation: Add Novozym 435 beads.

-

Incubation: Shake at 200 rpm at 50°C for 24-48 hours.

-

Monitoring: Track disappearance of VMA via TLC or HPLC. Validation Check: The absence of myristic acid byproduct confirms transesterification over hydrolysis.

-

Purification: Filter off enzyme beads (reusable). Evaporate solvent.[1] Recrystallize product from ethanol.

Protocol B: Free-Radical Copolymerization (VMA-Vinyl Acetate)

Context: Synthesis of an internally plasticized latex.

Reagents:

-

Monomer A: Vinyl Acetate (80 mol%).[1]

-

Monomer B: this compound (20 mol%).[1]

-

Initiator: AIBN (Azobisisobutyronitrile), 0.5 wt%.[1]

-

Solvent: Ethyl Acetate.[1]

Methodology:

-

De-inhibition: Wash monomers with 5% NaOH to remove MEHQ stabilizer, then wash with water and dry over MgSO4.[1] Critical Step: Failure to remove MEHQ will result in variable induction periods.[1]

-

Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen (a radical scavenger).

-

Polymerization: Heat to 60°C under nitrogen atmosphere.

-

Termination: Stop reaction at <20% conversion to determine reactivity ratios, or run to completion (8 hours) for material synthesis.

-

Precipitation: Pour reaction mixture into excess cold hexane to precipitate the copolymer.

References

-

Swern, D., et al. (1952).[1] Vinyl Esters of Fatty Acids.[1] Preparation and Polymerization.[1][2][3][4] Journal of the American Chemical Society. Link[1]

-

Adelman, R. L. (1955).[1] Organic Chemistry of Vinyl Esters.[1] Journal of Organic Chemistry.[1] Link[1]

-

Bornscheuer, U. T. (2002).[1] Microbial Carboxyl Esterases: Classification, Properties and Application in Biocatalysis. FEMS Microbiology Reviews.[1] Link

-

Hayes, D. G. (2011).[1] Enzymatic Synthesis of Sugar Esters in Organic Solvents.[1] Lipid Technology.[1] Link[1]

-

Jordan, E. F., et al. (1958).[1] Copolymers of Vinyl Alcohol and Vinyl Stearate.[1] Journal of Applied Polymer Science.[1][3] Link[1]

-

PubChem. (n.d.).[1] this compound Compound Summary.[1] National Library of Medicine.[1] Link[1]

Sources

A Comprehensive Technical Guide to the Commercial Availability and Suppliers of Vinyl Myristate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of vinyl myristate, a long-chain vinyl ester with significant potential in polymer science and various specialty applications. Acknowledging the challenges in sourcing detailed commercial data for this specific monomer, this document synthesizes available information to offer a thorough understanding of its properties, synthesis, potential impurities, and the current landscape of its commercial availability.

Introduction to this compound: Properties and Potential

This compound (CAS No. 5809-91-6), also known as vinyl tetradecanoate, is the ester of vinyl alcohol and myristic acid.[1][2] Its structure combines a reactive vinyl group with a 14-carbon saturated fatty acid chain, imparting a unique combination of properties that make it a valuable monomer in the synthesis of specialty polymers.[3] The long alkyl chain contributes to hydrophobicity, flexibility, and a waxy character in the resulting polymers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that these values are compiled from various sources and may vary slightly between different suppliers and grades.

| Property | Value | Source(s) |

| CAS Number | 5809-91-6 | [1][2] |

| Molecular Formula | C₁₆H₃₀O₂ | [1][2][4][] |

| Molecular Weight | 254.41 g/mol | [1][2][4][] |

| Appearance | Colorless to off-white solid-liquid mixture | [1][] |

| Melting Point | 15 °C | [1][4][] |

| Boiling Point | 148 °C at 4.8 mmHg | [1][] |

| Density | 0.87 g/cm³ | [1][4][] |

| Refractive Index | 1.4430 - 1.4450 | [1] |

| Flash Point | 148 °C | [1][4] |

Synthesis of this compound and Potential Impurities

Understanding the synthesis of this compound is crucial for anticipating potential impurities that may affect its performance in sensitive applications, such as in drug delivery systems. The two primary industrial routes for the synthesis of vinyl esters are the reaction of a carboxylic acid with acetylene and the vinyl interchange reaction with vinyl acetate.

Synthesis Routes

1. Reaction with Acetylene: This method involves the direct vinylation of myristic acid with acetylene, typically using a catalyst. While effective, this process can be hazardous due to the explosive nature of acetylene, requiring specialized high-pressure equipment.

2. Vinyl Interchange Reaction: A more common and safer laboratory and industrial method is the transvinylation of myristic acid with a vinyl donor, most commonly vinyl acetate. This reaction is typically catalyzed by a mercury or palladium compound. A general representation of this reaction is shown below.

Figure 1: General scheme of the vinyl interchange reaction for the synthesis of this compound.

Potential Impurities

The synthesis route and subsequent purification steps significantly influence the purity of the final product. For researchers and drug development professionals, understanding the potential impurity profile is critical for ensuring the safety and efficacy of the final application.